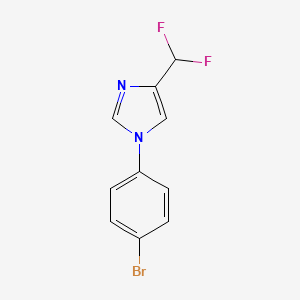

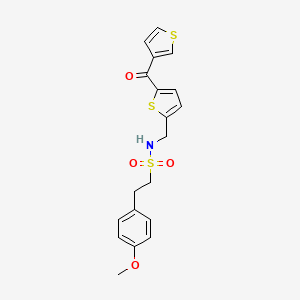

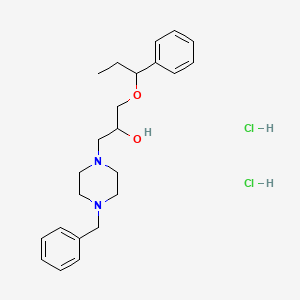

![molecular formula C19H33BrSn B2959189 [4-(Bromomethyl)phenyl]tributylstannane CAS No. 155720-49-3](/img/structure/B2959189.png)

[4-(Bromomethyl)phenyl]tributylstannane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Diastereoselective Formation in Organic Synthesis

[4-(Bromomethyl)phenyl]tributylstannane has been utilized in the highly diastereoselective formation of substituted indolizidines and quinolizidines. This process involves radical cyclization, where the substance undergoes diastereoselective cyclization by intramolecular homolytic addition. Such applications are significant in the field of organic synthesis, offering a pathway to create complex molecular structures with high stereochemical control (Beckwith, Joseph, & Mayadunne, 1993).

Effect on Regioselectivity of Cyclization

The compound plays a role in affecting the regioselectivity of cyclization in organic reactions. For example, the treatment of certain bromo-compounds with tributylstannane has been studied to understand the kinetic parameters and the influences on the regioselectivity of ring closure in organic reactions (Beckwith & Lawrence, 1979).

Synthesis of Stereodefined Alkyl 2-Alkenoates

It's also used in synthesizing stereoisomerically pure alkyl 2-alkenoates, which are precursors to stereodefined 2-(hetero)aryl substituted alkyl 2-alkenoates. These compounds have various applications, including in the synthesis of metabolites of certain hypnotic drugs and caste-specific substances in ants (Rossi, Carpita, & Cossi, 1992).

Stereochemistry in Cyclization Reactions

Further, its role in determining the stereochemical outcome of cyclization reactions of ω-formylalkyl radicals has been explored. This is crucial in understanding and controlling the stereochemistry in synthetic organic chemistry (Beckwith & Raner, 1992).

Arrhenius Parameters in Radical Rearrangements

The substance is also involved in the study of the temperature dependence of rates of several radical rearrangements, providing insight into the kinetic aspects of organic reactions (Franz, Barrows, & Camaioni, 1984).

Mécanisme D'action

Orientations Futures

The future directions for research and applications involving “[4-(Bromomethyl)phenyl]tributylstannane” would depend on its specific properties and potential uses. Bromomethyl compounds are often used in organic synthesis, so potential future directions could involve developing new synthetic routes or applications .

Propriétés

IUPAC Name |

[4-(bromomethyl)phenyl]-tributylstannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H,6H2;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRPPIBKCLKISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BrSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Bromomethyl)phenyl]tributylstannane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

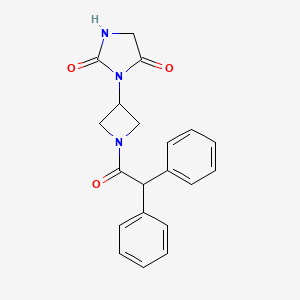

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2959107.png)

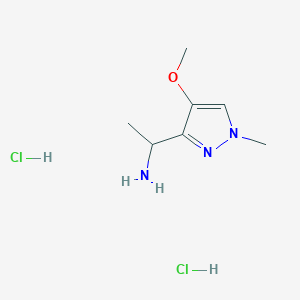

![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)

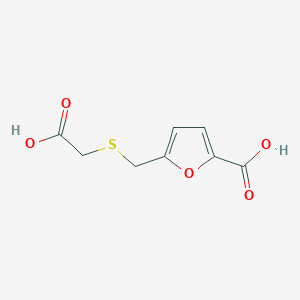

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)picolinamide](/img/structure/B2959120.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)